molecular formula C8H8BrFO B187739 1-Bromo-4-ethoxy-2-fluorobenzene CAS No. 107713-66-6

1-Bromo-4-ethoxy-2-fluorobenzene

Cat. No. B187739
M. Wt: 219.05 g/mol
InChI Key: ZLECMIQMTYRKRG-UHFFFAOYSA-N
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Description

1-Bromo-4-ethoxy-2-fluorobenzene is a derivative of benzene, with a bromine atom bonded para to a fluorine atom . It is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds .


Synthesis Analysis

The synthesis of 1-Bromo-4-ethoxy-2-fluorobenzene involves nucleophilic aromatic substitution with sodium methoxide . One of the most common methods for synthesizing this compound is through the reaction of fluorobenzene with bromine .


Molecular Structure Analysis

The molecular formula of 1-Bromo-4-ethoxy-2-fluorobenzene is C8H8BrFO . It is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

1-Bromo-4-ethoxy-2-fluorobenzene is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds . It is also involved in electrophilic aromatic substitution, which involves the substitution of a hydrogen atom in the benzene ring with a bromine atom .


Physical And Chemical Properties Analysis

The molecular weight of 1-Bromo-4-ethoxy-2-fluorobenzene is 219.05 g/mol . It has a topological polar surface area of 9.2 Ų . The compound has a complexity of 121 .

Safety And Hazards

1-Bromo-4-ethoxy-2-fluorobenzene is a hazardous compound. It may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled . It is recommended to avoid breathing mist, gas, or vapors, and to ensure adequate ventilation .

properties

IUPAC Name

1-bromo-4-ethoxy-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLECMIQMTYRKRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-ethoxy-2-fluorobenzene

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